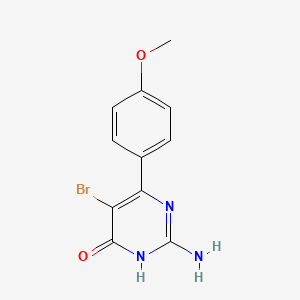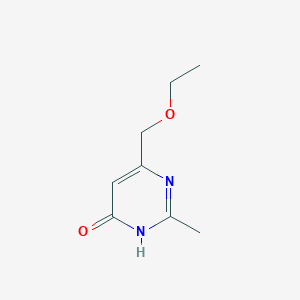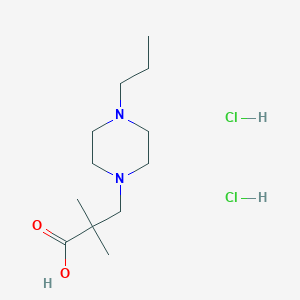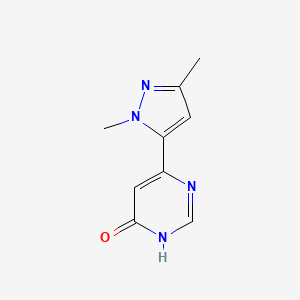![molecular formula C12H7N5O B1493734 4-(4-Oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl)benzonitril CAS No. 1094828-05-3](/img/structure/B1493734.png)
4-(4-Oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl)benzonitril
Übersicht
Beschreibung
“4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}benzonitrile” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . It has been studied for its potential as an anticancer agent, specifically targeting EGFRWT and EGFRT790M . The compound has shown potent anti-proliferative activities against A549 and HCT-116 cancer cells .
Synthesis Analysis
The synthesis of this compound involves the use of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and aniline in absolute ethanol, which is heated under reflux for 6 hours . The solvent is then evaporated under reduced pressure .
Molecular Structure Analysis
The molecular structure of “4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}benzonitrile” is characterized by a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring . The compound also contains a benzonitrile group attached to the pyrazolo[3,4-d]pyrimidine core .
Chemical Reactions Analysis
The compound has been evaluated for its kinase inhibitory activities against wild EGFR (EGFR WT) . It has shown noticeable activity against mutant EGFR (EGFR T790M) with an IC50 value of 0.236 µM .
Physical And Chemical Properties Analysis
The compound has a molecular formula of C12H7N5O and an average mass of 237.217 Da . Further physicochemical properties such as solubility, melting point, boiling point, etc., are not available in the retrieved sources.
Wissenschaftliche Forschungsanwendungen
Synthese von kondensierten Pyrazolo[3,4(4,3)-d]thiazolen und Pyrazolo[3,4(4,3)-d][1,4]thiazinen
Diese Verbindung wird bei der Synthese von kondensierten Pyrazolo[3,4(4,3)-d]thiazolen und Pyrazolo[3,4(4,3)-d][1,4]thiazinen verwendet . Die Synthese umfasst zwei Hauptansätze: die Annulation des Pyrazolrings an den Thiazol- oder Thiazinring und umgekehrt die Annulation des Thiazol- oder Thiazinrings an den Pyrazolring .
Medizinische Chemie
Die 1,3-Thiazol- oder 1,4-Thiazinringe, auch kondensiert mit Azolen, sind strukturelle Untereinheiten zahlreicher Verbindungen, die in der medizinischen Chemie wertvoll sind . Die Kombination dieser Ringe mit dem Pyrazolring bietet pharmakologische Aktivität verschiedener Arten von kondensierten Pyrazolothiazolen und Pyrazolothiazinen .
Biologische Aktivitäten
Pyrazolderivate zeigen auch ein breites Spektrum an biologischen Aktivitäten . Sie sind in der Struktur von handelsüblichen Medikamenten wie Celecoxib, Sulfaphenazol, Sildenafil usw. enthalten .
Antitumoraktivität
Einige Derivate von Pyrazolo[3,4-d]thiazol oder Pyrazolo[3,4-d][1,4]thiazin wurden auf Antitumoraktivität als Topoisomerase II-alpha-Inhibitoren untersucht und Inhibitoren einer Hh-Signalkaskade .
Forschungschemikalien
Die Verbindung „{4-Oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}methylacetat” wird in Forschungschemikalien verwendet .
Wirkmechanismus
Mode of Action
It’s known that the compound has shown significant inhibitory activity . The exact interaction with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It’s known that pyrazolo[3,4-d]pyrimidines can present two isomeric structures , which might influence different biochemical pathways. More research is needed to summarize the affected pathways and their downstream effects.
Result of Action
It’s known that the compound has shown significant inhibitory activity . The specific molecular and cellular effects are subjects of ongoing research.
Zukünftige Richtungen
The compound has shown promising results as an anticancer agent, particularly against A549 and HCT-116 cancer cells . Future research could focus on further evaluating its anticancer activity in other cancer cell lines and in vivo models. Additionally, modifications to the compound could be explored to enhance its potency and selectivity towards cancer cells.
Biochemische Analyse
Biochemical Properties
4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}benzonitrile plays a crucial role in biochemical reactions, primarily through its interaction with enzymes and proteins. It has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), an enzyme that is essential for cell cycle regulation . The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, thereby inhibiting its activity. This interaction disrupts the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Cellular Effects
The effects of 4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}benzonitrile on various cell types have been extensively studied. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to apoptosis . It also affects cell signaling pathways, particularly those involved in cell proliferation and survival. For instance, the inhibition of CDK2 by this compound results in the downregulation of cyclin A and cyclin E, which are critical for the progression of the cell cycle . Additionally, it has been shown to influence gene expression by modulating the activity of transcription factors involved in cell growth and differentiation .
Molecular Mechanism
At the molecular level, 4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}benzonitrile exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the active site of CDK2, where it forms hydrogen bonds with residues such as Leu83 . This binding inhibits the enzyme’s activity, preventing the phosphorylation of downstream targets and ultimately leading to cell cycle arrest . Additionally, the compound has been shown to induce apoptosis by activating caspases, which are enzymes involved in the execution phase of cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}benzonitrile have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained cell cycle arrest and apoptosis in cancer cells . The effects may diminish over time due to the development of resistance mechanisms in some cell lines .
Dosage Effects in Animal Models
The effects of 4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}benzonitrile vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . The threshold for these adverse effects varies depending on the animal model and the duration of exposure .
Metabolic Pathways
4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}benzonitrile is involved in several metabolic pathways, primarily through its interaction with enzymes involved in drug metabolism . The compound is metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed by phase II enzymes, such as glucuronosyltransferases, leading to their excretion . The compound’s metabolism can affect its efficacy and toxicity, as different metabolites may have varying biological activities .
Transport and Distribution
Within cells and tissues, 4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}benzonitrile is transported and distributed through interactions with transporters and binding proteins . The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . This interaction can influence the compound’s localization and accumulation within tissues, affecting its therapeutic efficacy . Additionally, binding to serum proteins can impact the compound’s distribution and bioavailability .
Subcellular Localization
The subcellular localization of 4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}benzonitrile plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Post-translational modifications, such as phosphorylation, can influence its localization by directing it to specific cellular compartments . Additionally, the presence of targeting signals within the compound’s structure can facilitate its transport to organelles such as the nucleus or mitochondria .
Eigenschaften
IUPAC Name |
4-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N5O/c13-5-8-1-3-9(4-2-8)17-11-10(6-16-17)12(18)15-7-14-11/h1-4,6-7H,(H,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAGNHWOYLXOAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N2C3=C(C=N2)C(=O)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)cyclobutan-1-ol](/img/structure/B1493652.png)

![trans-2-[(2-Hydroxyethyl)(phenyl)amino]cyclobutan-1-ol](/img/structure/B1493654.png)
dimethylsilane](/img/structure/B1493658.png)

![6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1493660.png)



![2-cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B1493666.png)



![1-(2-Azabicyclo[2.2.1]hept-7-yl)-4-piperidinol](/img/structure/B1493672.png)